molecular formula C10H14N4 B1378489 5-(Pyrrolidin-1-yl)pyridine-2-carboximidamide CAS No. 1423025-09-5

5-(Pyrrolidin-1-yl)pyridine-2-carboximidamide

Cat. No. B1378489
CAS RN: 1423025-09-5
M. Wt: 190.25 g/mol
InChI Key: XALFHLBRCMCJFK-UHFFFAOYSA-N
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Description

5-(Pyrrolidin-1-yl)pyridine-2-carboximidamide is a chemical compound with the CAS Number: 1423025-09-5 . It has a molecular weight of 190.25 . The compound is typically stored at room temperature and is available in powder form .


Molecular Structure Analysis

The InChI code for 5-(Pyrrolidin-1-yl)pyridine-2-carboximidamide is 1S/C10H14N4/c11-10(12)9-4-3-8(7-13-9)14-5-1-2-6-14/h3-4,7H,1-2,5-6H2,(H3,11,12) . This code provides a specific textual representation of the compound’s molecular structure.


Physical And Chemical Properties Analysis

5-(Pyrrolidin-1-yl)pyridine-2-carboximidamide is a powder that is stored at room temperature . It has a molecular weight of 190.25 .

Scientific Research Applications

Biomedical Research

5-(Pyrrolidin-1-yl)pyridine-2-carboximidamide: is utilized in biomedical research due to its potential role in modulating biological pathways. It’s often used in the synthesis of various bioactive molecules that can interact with cellular targets, aiding in the discovery of new therapeutic agents .

Material Science

In material science, this compound serves as a precursor in the synthesis of complex organic molecules. Its structural motif is found in many functional materials, including organic semiconductors and light-emitting diodes, which are pivotal in developing advanced electronic devices .

Chemical Synthesis

This compound is integral in chemical synthesis, particularly in multi-component reactions like the Ugi reaction. It provides a versatile scaffold that can lead to a wide array of derivatives with potential applications in drug development and industrial chemistry .

Analytical Chemistry

In analytical chemistry, 5-(Pyrrolidin-1-yl)pyridine-2-carboximidamide can be used as a standard or reagent in chromatographic methods and mass spectrometry. It helps in the qualitative and quantitative analysis of complex mixtures, identifying and measuring the presence of various substances .

Pharmacology

Pharmacologically, it’s explored for its role in the development of new drugs. Its pyrrolidine ring is a common feature in many pharmacophores, making it a valuable building block in medicinal chemistry for creating compounds with potential biological activity .

Environmental Science

Lastly, in environmental science, this compound’s derivatives may be used in studying soil and water pollution. They can act as markers or probes to detect the presence of contaminants and assess the environmental impact of various pollutants .

Safety and Hazards

The compound is labeled with the GHS07 pictogram, indicating that it can be harmful if swallowed, in contact with skin, or if inhaled . It may cause skin and eye irritation, and respiratory discomfort . Safety measures include avoiding breathing its dust/fume/gas/mist/vapors/spray and using it only outdoors or in a well-ventilated area .

Future Directions

The pyrrolidine ring, which is a part of 5-(Pyrrolidin-1-yl)pyridine-2-carboximidamide, is a versatile scaffold for novel biologically active compounds . It is expected that this work can guide medicinal chemists to the best approach in the design of new pyrrolidine compounds with different biological profiles .

properties

IUPAC Name

5-pyrrolidin-1-ylpyridine-2-carboximidamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H14N4/c11-10(12)9-4-3-8(7-13-9)14-5-1-2-6-14/h3-4,7H,1-2,5-6H2,(H3,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XALFHLBRCMCJFK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(C1)C2=CN=C(C=C2)C(=N)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14N4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

190.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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